2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride
Overview
Description
2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material sciences . The presence of the triazole ring imparts significant pharmacological properties, making it a valuable scaffold in drug discovery .
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Compounds containing a 1,2,4-triazole ring are known to have diverse biological activities . .
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. In general, compounds with a 1,2,4-triazole ring can interact with biological targets through various types of bonding interactions, including hydrogen bonding and van der Waals forces .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure and properties. For example, the presence of a sulfanyl group (-SH) in this compound could potentially influence its solubility and therefore its absorption and distribution .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the stability of this compound could potentially be affected by oxidizing conditions due to the presence of the sulfanyl group .
Biochemical Analysis
Biochemical Properties
2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to specific protein receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. For example, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450, which catalyzes its biotransformation into active or inactive metabolites. These metabolites can further interact with other metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it can be directed to the mitochondria, affecting mitochondrial function and cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride typically involves multi-step chemical reactions. One common method starts with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol, which reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate is then subjected to further reactions to introduce the ethylamine group and form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Shares the triazole ring but lacks the ethylamine group.
2-[(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine: Contains a similar triazole ring with additional functional groups.
Uniqueness
2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride is unique due to the presence of both the ethylsulfanyl and ethylamine groups, which impart distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2-(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S.ClH/c1-3-12-7-10-9-6(4-5-8)11(7)2;/h3-5,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWRYAYEBBUNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185293-14-4 | |
Record name | 4H-1,2,4-Triazole-3-ethanamine, 5-(ethylthio)-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185293-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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